2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic Acid
Description
2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic Acid is a Boc-protected (tert-butyloxycarbonyl) amino acid derivative featuring a 4,4-difluorocyclohexylidene substituent. The Boc group enhances stability during synthetic procedures, while the difluorocyclohexylidene moiety introduces rigidity and electronic effects due to fluorine’s electronegativity. This compound is likely utilized in peptide synthesis or medicinal chemistry, where fluorinated groups improve metabolic stability and bioavailability .
Properties
IUPAC Name |
2-(4,4-difluorocyclohexylidene)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZBYLIPVYKKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexylidene ring: Starting with a cyclohexane derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the phenylmethoxycarbonylamino group: This step might involve the reaction of the fluorinated cyclohexylidene intermediate with a phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic Acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific pathways or receptors.
Industry: Use in the synthesis of advanced materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for 2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic Acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
2-(Boc-amino)-2-(4-ethylphenyl)acetic Acid (AS104654)
- Molecular Formula: C₁₅H₂₁NO₄
- Key Features : Contains a 4-ethylphenyl group, a simple aromatic substituent.
- Comparison: The ethylphenyl group provides lipophilicity but lacks the electronic effects of fluorine. Its planar aromatic structure contrasts with the non-aromatic, rigid cyclohexylidene ring in the target compound, which may influence conformational flexibility in drug-receptor interactions .
(4-Difluoro-cyclohexylidene)-acetic Acid
- Molecular Formula : C₈H₁₀F₂O₂
- Key Features: Shares the difluorocyclohexylidene backbone but lacks the Boc-amino group.
- Comparison: The absence of the Boc group reduces molecular weight (~176 g/mol vs.
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- Key Features : Features two phenyl groups and a hydroxyl substituent.
- Comparison: The hydroxyl group increases acidity (pKa ~3) compared to the Boc-protected amino group. The diphenyl structure introduces significant steric bulk, which may hinder synthetic modifications compared to the more compact difluorocyclohexylidene group .
Pharmacological Implications
- Boc Protection: Increases lipophilicity, aiding membrane permeability, but requires deprotection in vivo for bioactive amine release. This contrasts with unprotected analogs like (R)-2-amino-2-phenylacetic acid, which are more polar and immediately bioactive .
Commercial Availability and Pricing
- 2-(Boc-amino)-2-(4-ethylphenyl)acetic Acid: Priced at 328 euros (AS104654), reflecting moderate synthetic complexity .
- Target Compound: Not explicitly listed in evidence, but fluorinated Boc-amino acids are typically costlier due to fluorination steps. For reference, methyl N-Boc-2-amino-5-iodopentanoate (AS104492) is priced at 232 USD, suggesting similar or higher costs for the difluoro variant .
Data Table: Key Properties of Analogous Compounds
Biological Activity
2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C16H17F2NO4
- Molecular Weight : 329.31 g/mol
- CAS Number : 121316728
- Physical State : Solid
The compound features a tert-butyloxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of a difluorocyclohexylidene moiety may contribute to its unique biological activity.
Research indicates that 2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluorocyclohexylidene group is hypothesized to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
In Vitro Studies
Various in vitro studies have been conducted to evaluate the compound's effects on cellular models. Key findings include:
- Antiproliferative Activity : The compound demonstrated significant antiproliferative effects against cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It was found to inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
In Vivo Studies
Preclinical studies have evaluated the pharmacokinetics and therapeutic efficacy of the compound in animal models. Results indicate:
- Bioavailability : The compound exhibited favorable absorption characteristics.
- Therapeutic Efficacy : In models of tumor growth, treatment with the compound resulted in reduced tumor size compared to controls.
Case Studies
- Case Study A : A study involving mice with induced tumors showed that administration of 2-(Boc-amino)-2-(4,4-difluorocyclohexylidene)acetic acid led to a statistically significant reduction in tumor size over four weeks of treatment.
- Case Study B : In a pharmacodynamics study, the compound was shown to modulate metabolic pathways related to glucose metabolism, indicating its potential role in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
